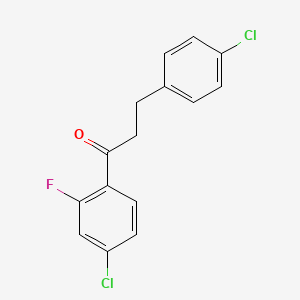

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone

Übersicht

Beschreibung

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-chlorophenyl-2-fluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound has potential as a pharmacophore in drug development. It has been investigated for its activity against various biological targets, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens.

- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, particularly as a histone deacetylase inhibitor (HDACi), suggesting its role in cancer treatment through modulation of gene expression.

Material Science

In material science, this compound is utilized in the preparation of functional materials. Its unique properties enable the design of materials with specific characteristics, such as enhanced thermal stability or electrical conductivity.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Used in multi-step synthesis pathways |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Exhibits significant activity against cancer cell lines |

| Material Science | Development of functional materials | Enhances properties like thermal stability |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2021) demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity. The study highlighted how structural modifications influenced efficacy against Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone is unique due to the combination of chloro and fluoro substituents on the phenyl rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups can influence its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Biologische Aktivität

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated propanone structure with two chlorinated phenyl groups. This unique structure is hypothesized to contribute to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific cellular pathways. The presence of chlorinated phenyl groups suggests potential interactions with proteins involved in inflammatory responses and cancer progression. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer cell proliferation .

Biological Assays and Findings

-

Anti-Inflammatory Activity :

- In vitro studies have demonstrated that derivatives of similar structures exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds containing a 1,2,4-triazole moiety have shown IC50 values ranging from 0.04 µM to 14.7 µM for COX-2 inhibition .

- The ability to reduce pro-inflammatory mediators such as TNF-α and IL-6 was also noted in related compounds, suggesting that this compound may possess similar anti-inflammatory properties.

-

Anticancer Activity :

- Research into structurally related compounds has revealed promising anticancer effects. For example, derivatives that include the 4-chlorophenyl group have been observed to inhibit the growth of various cancer cell lines, including cervical and breast cancer cells .

- The mechanism often involves the disruption of microtubule formation, leading to apoptosis in cancer cells, as evidenced by increased caspase-3 activity following treatment .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a compound structurally similar to this compound on HPV16-positive cervical cancer cells (SiHa). The compound demonstrated significant growth inhibition at low micromolar concentrations (IC50 = 26.56 µM), inducing apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of chlorinated phenyl derivatives. These compounds were tested against LPS-stimulated macrophages, showing a marked reduction in nitric oxide production and pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQRBSPWUYZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644493 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-37-9 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.